molecular formula C23H15N5O6S B2992195 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide CAS No. 475045-16-0

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide

Cat. No. B2992195
CAS RN: 475045-16-0
M. Wt: 489.46
InChI Key: JYFLSFKGBLHTOC-UHFFFAOYSA-N
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Description

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is a chemical compound with the linear formula C16H10N4O5S . It has a molecular weight of 370.346 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains nitrobenzamido units and a phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 370.346 . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Nitrobenzamide Derivatives Synthesis and Properties

Nitro derivatives of cyclic sulfoximides and related compounds have been synthesized, demonstrating the versatility of nitrobenzamide derivatives in chemical synthesis. These compounds exhibit significant properties, such as serving as intermediates in the synthesis of complex molecules or materials with unique characteristics. For instance, the synthesis of nitro derivatives of 1-R-1,2-benzoisothiazol-3-one 1-oxide showcases the chemical reactivity and potential applications of these derivatives in developing new materials or drugs (E. Serebryakov & S. Zlotin, 2002).

Corrosion Inhibition

Nitrophenyl benzamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research highlights the potential application of nitrobenzamide derivatives in protecting metals from corrosion, a critical aspect in industrial applications. The study demonstrates how electron-withdrawing groups, such as nitro groups, can influence the inhibition efficiency, providing insights into designing more effective corrosion inhibitors (Ankush Mishra et al., 2018).

Material Science and Polymer Development

Research into aromatic poly(sulfone sulfide amide imide)s introduces new types of soluble thermally stable polymers. This study showcases the application of nitrobenzamide derivatives in creating high-performance materials with excellent thermal stability and solubility properties. Such materials are crucial for various high-tech applications, including electronics and aerospace (S. Mehdipour‐Ataei & M. Hatami, 2007).

Luminescence Sensitization

The use of thiophenyl-derivatized nitrobenzoato antennas to sensitize Eu(III) and Tb(III) luminescence highlights another fascinating application of nitrobenzamide derivatives. This research could pave the way for developing new luminescent materials with potential applications in lighting, displays, and bioimaging. The study demonstrates the compounds' effectiveness in enhancing the luminescence of lanthanides, offering insights into designing more efficient light-emitting materials (Subha Viswanathan & A. Bettencourt-Dias, 2006).

properties

IUPAC Name

3-nitro-N-[3-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O6S/c29-21(15-5-2-8-18(11-15)27(31)32)24-17-7-1-4-14(10-17)20-13-35-23(25-20)26-22(30)16-6-3-9-19(12-16)28(33)34/h1-13H,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFLSFKGBLHTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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